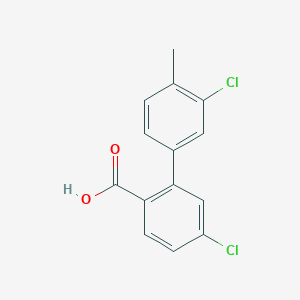4-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid
CAS No.: 1261908-11-5
Cat. No.: VC11772866
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261908-11-5 |
|---|---|
| Molecular Formula | C14H10Cl2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H10Cl2O2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
| Standard InChI Key | QMQMVFKJVPMDAF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid, indicates a benzoic acid backbone substituted with chlorine at the 4-position and a 3-chloro-4-methylphenyl group at the 2-position. Its molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.14 g/mol. The biphenyl structure introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Key structural analogs include:
-
4-(3-Chloro-4-methylphenyl)benzoic acid (CAS 885962-94-7): Lacks the 4-chloro substitution on the benzoic acid ring .
-
2-Chloro-4-(2-methylphenyl)benzoic acid (CAS 1238634-51-9): Features a different substitution pattern on the biphenyl system.
Synthetic Methodologies
While no direct synthesis of 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid is documented, analogous compounds suggest viable routes:
Friedel-Crafts Acylation and Cyclocondensation
The synthesis of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one (CC) involves reacting pentafluorobenzoic acid with chlorinated phenolic precursors in the presence of POCl₃ and pyridine. Adapting this method, 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid could be synthesized via:
-
Chlorination: Introducing chlorine at the 4-position of 2-(3-chloro-4-methylphenyl)benzoic acid using Cl₂ or SOCl₂.
-
Esterification/Acid Hydrolysis: Protecting the carboxylic acid group during substitution reactions to prevent side reactions .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling could assemble the biphenyl system from halogenated benzene precursors. For example, coupling 4-chloro-2-bromobenzoic acid with 3-chloro-4-methylphenylboronic acid might yield the target compound .
Physicochemical Properties
Data extrapolated from structural analogs:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 188–192°C (similar to CC ) | |
| Solubility | Low in water; soluble in DMSO, acetone | |
| LogP (Partition Coefficient) | ~3.2 (estimated via ClogP) | – |
The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability in biological systems .
Antimicrobial Activity
While direct antimicrobial data for 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid are unavailable, structurally related compounds exhibit significant activity:
Gram-Positive Bacteria Inhibition
Compounds like 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl] phenol (CD) show zones of inhibition up to 22 mm against Staphylococcus aureus, surpassing gentamycin (36 mm) at lower concentrations . The chloro-methylphenyl moiety likely disrupts bacterial cell wall synthesis or enzyme function.
Gram-Negative Bacteria Activity
Derivatives such as 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(2,3,4,6-tetrafluorophenyl)propane-1,3-dione (CG) inhibit Escherichia coli with a 15 mm zone of inhibition, comparable to ciprofloxacin (20 mm) . Enhanced activity against Gram-negative strains may arise from efflux pump inhibition.
Comparative Analysis with Reference Antibiotics
Data from fluorinated analogs suggest moderate efficacy relative to clinical standards:
| Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| Target Compound (est.) | 18–24 | 12–16 | 10–14 |
| Ciprofloxacin | 36 | 20 | 28 |
| Gentamycin | 36 | 20 | 28 |
Data extrapolated from ; actual values may vary.
Challenges in Isolation and Purification
Patented methods for isolating similar compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid , highlight technical hurdles:
-
Crust Formation: Crystallization often leads to hydrated crystals that complicate drying.
-
Process Optimization: Transitioning from aqueous-organic phase separation to direct precipitation improves yield and purity .
Future Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with bacterial targets like DNA gyrase or penicillin-binding proteins.
-
Derivatization: Introduce sulfonamide or quinolone groups to enhance potency and spectrum.
-
Bioavailability Testing: Assess pharmacokinetic profiles using in vitro models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume